molecular formula C20H19N5O5S2 B2699688 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 330672-47-4

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2699688
CAS RN: 330672-47-4
M. Wt: 473.52
InChI Key: DEYZXNDQSDDSPS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

1,3,4-Thiadiazoles have a five-membered ring structure with two nitrogen atoms and one sulfur atom . The exact structure of a specific 1,3,4-thiadiazole derivative would depend on the substituents attached to the ring.

Scientific Research Applications

Quality Control and Anticonvulsant Potential Research has developed quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives. One study focused on synthesizing N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showing high anticonvulsive activity compared to the classic drug "Depakin". This work aimed to develop identification, impurity determination, and quantitative analysis methods for further substance standardization (Sych et al., 2018).

Antibacterial and Antileishmanial Activities A series of N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazol-2-yl] and N-[5-(nitrophenyl)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that nitroimidazole derivatives displayed significant activity against Gram-positive bacteria, while nitrophenyl analogues were inactive against both Gram-positive and Gram-negative bacteria (Foroumadi et al., 2003). Additionally, another study found that 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives had strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam, with the piperazine analog being the most active compound (Foroumadi et al., 2005).

Antiprotozoal and Anti-H. pylori Activities Research into optimizing antileishmanial activity of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles led to the identification of compounds with promising activity in both promastigote and amastigote forms of Leishmania major. Notably, one compound showed very low toxicity against macrophages, highlighting its potential therapeutic index (Tahghighi et al., 2011). In another study, derivatives targeting H. pylori infections exhibited strong inhibitory activity, with certain compounds showing potent inhibitory activity superior to standard drug metronidazole (Moshafi et al., 2011).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can depend on their specific structure and the biological system they interact with. For example, some 1,3,4-thiadiazole derivatives have been found to have anticancer activity, potentially due to their ability to disrupt DNA replication .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives could include further exploration of their potential biological activities, development of more efficient synthesis methods, and investigation of their mechanisms of action .

properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c26-18(14-7-9-17(10-8-14)32(29,30)24-11-2-1-3-12-24)21-20-23-22-19(31-20)15-5-4-6-16(13-15)25(27)28/h4-10,13H,1-3,11-12H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYZXNDQSDDSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

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